Laminaribiose octaacetate

Catalog No.
S532396
CAS No.
22551-65-1
M.F
C28H38O19
M. Wt
678.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laminaribiose octaacetate

CAS Number

22551-65-1

Product Name

Laminaribiose octaacetate

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1

InChI Key

KXQUPCAOOLXBPP-HYSGBLIFSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

alpha-laminaribiose octaacetate, laminaribiose octaacetate, laminaribiose octacetate

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Description

The exact mass of the compound Laminaribiose octaacetate is 678.2007 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Laminaribiose octaacetate is a derivative of laminaribiose, a disaccharide composed of two sugar units: glucose and beta-glucan. Laminaribiose is found in some types of seaweed and is being investigated for its potential health benefits []. Laminaribiose octaacetate is a chemically modified version of laminaribiose, where all eight hydroxyl groups of the sugar units are replaced with acetate groups. This modification affects the solubility and bioactivity of the molecule [].

Here are some potential areas of scientific research for laminaribiose octaacetate:

  • Prebiotic Effects: Laminaribiose octaacetate may act as a prebiotic, promoting the growth of beneficial bacteria in the gut []. Research suggests that prebiotics may contribute to digestive health and immune function [].
  • Bioavailability Studies: Due to the modifications, laminaribiose octaacetate may have different absorption properties compared to laminaribiose. Studies may investigate how these modifications affect the bioavailability of the molecule.

Laminaribiose octaacetate is a chemical compound derived from laminaribiose, a disaccharide composed of two glucose units linked by a β-(1→3) glycosidic bond. The octaacetate form indicates that all hydroxyl groups in the laminaribiose structure have been acetylated, resulting in a compound with the molecular formula C28H38O19C_{28}H_{38}O_{19} and a molecular weight of 678.59 g/mol . This modification enhances its solubility and stability, making it useful for various applications in research and industry.

The synthesis of laminaribiose octaacetate typically involves acetolysis, where curdlan (a polysaccharide) is treated with acetic anhydride or a similar acetylating agent. This process can yield laminaribiose octaacetate in significant quantities, typically around 27% yield . Additionally, the compound can undergo hydrolysis under acidic conditions, reverting to its parent disaccharide.

The synthesis methods for laminaribiose octaacetate include:

  • Acetolysis of Curdlan: This method involves treating curdlan with acetic anhydride to produce laminaribiose octaacetate. The reaction conditions can be optimized to enhance yield and purity .
  • Cation Exchange Methods: Laminaribiose can also be isolated through cation exchange processes followed by acetylation, yielding the octaacetate form from reversion products of D-glucose .

Laminaribiose octaacetate finds applications in various fields:

  • Research: It serves as a substrate in enzymatic studies to understand glycosylation processes.
  • Pharmaceuticals: Its derivatives may be explored for their potential therapeutic effects due to their interaction with biological systems.
  • Food Industry: The compound may be investigated for its role as a food additive or preservative due to its carbohydrate-based structure.

Studies on laminaribiose octaacetate's interactions have focused on its enzymatic breakdown and its role as a substrate for glycosyltransferases. Research indicates that the compound can influence the activity of these enzymes, providing insights into carbohydrate metabolism and enzyme specificity . Further studies are required to elucidate its full interaction profile within biological systems.

Laminaribiose octaacetate shares structural similarities with several other carbohydrate derivatives. Here are some notable compounds for comparison:

Compound NameStructure TypeUnique Features
Maltose OctaacetateDisaccharideComposed of two glucose units linked by α-(1→4) bond
Cellobiose OctaacetateDisaccharideFeatures β-(1→4) linkage between glucose units
Lactose OctaacetateDisaccharideComposed of glucose and galactose
Trehalose OctaacetateDisaccharideComposed of two glucose units linked by α-(1→1) bond

Uniqueness of Laminaribiose Octaacetate

The uniqueness of laminaribiose octaacetate lies in its specific β-(1→3) linkage between glucose units, which distinguishes it from other disaccharides. This structural feature may confer unique properties in terms of enzyme interaction and biological activity, making it a subject of interest in both biochemical research and industrial applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Exact Mass

678.2007

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

22551-65-1

Wikipedia

Laminaribiose octaacetate

Dates

Modify: 2024-04-14
1: Wang LX, Sakairi N, Kuzuhara H. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid. Carbohydr Res. 1991 Oct 14;219:133-48. PubMed PMID: 1804530.

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